2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a bromine atom attached to the phenyl ring, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthol in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted naphthopyrans .
Scientific Research Applications
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced chemical reactions.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of smart materials, such as photochromic lenses and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process involves the absorption of photons, which provides the energy needed to break the bond and form the open-ring structure. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-benzo[b]pyrans: These compounds also have a pyran ring and exhibit similar photochromic properties.
2-Amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: These derivatives are known for their bioactive properties and are used in medicinal chemistry.
Uniqueness
2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and applications. The bromine atom can participate in various substitution reactions, making the compound versatile for different chemical modifications .
Properties
CAS No. |
303205-70-1 |
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Molecular Formula |
C19H11BrO2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C19H11BrO2/c20-14-8-5-13(6-9-14)16-11-17-15-4-2-1-3-12(15)7-10-18(17)22-19(16)21/h1-11H |
InChI Key |
RNEPXAQELHEKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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